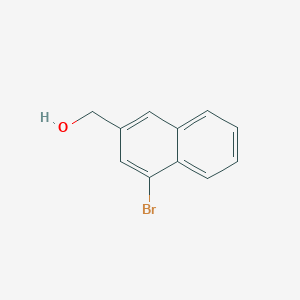

(4-Bromonaphthalen-2-yl)methanol

Description

Contextual Significance of Naphthyl Methanol (B129727) Derivatives in Chemical Research

Naphthyl methanol derivatives, characterized by a methanol group attached to a naphthalene (B1677914) core, are a class of compounds with considerable importance in various scientific domains. The naphthalene scaffold itself is a key structural motif in many biologically active molecules and functional materials. The addition of a methanol group provides a reactive handle for further chemical modifications, enhancing the synthetic utility of these compounds.

In medicinal chemistry, the naphthalene core is present in numerous FDA-approved drugs, highlighting its value as a pharmacophore. Naphthalene-based molecules have shown a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The ability to introduce and modify functional groups, such as the hydroxyl group in naphthyl methanols, allows chemists to fine-tune the pharmacological profiles of these molecules.

Beyond pharmaceuticals, naphthyl methanol derivatives are employed in materials science. Their rigid and planar structure, combined with their photophysical properties, makes them suitable for creating novel organic electronic materials, dyes, and fluorescent probes. The functional groups on the naphthalene ring system can be tailored to control the assembly and electronic properties of these materials.

Overview of the Role of (4-Bromonaphthalen-2-yl)methanol (B2416429) as a Synthetic Intermediate

This compound serves as a bifunctional building block in organic synthesis, with its utility stemming from the distinct reactivity of its two functional groups: the bromo substituent and the hydroxymethyl group. One specific application that has been noted is its use as an intermediate in the synthesis of cocaine antagonists . This underscores its potential in the development of therapeutic agents targeting the central nervous system.

The true versatility of this compound lies in the array of chemical transformations it can undergo. The bromine atom on the naphthalene ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.orgorganic-chemistry.org This allows for the formation of new carbon-carbon bonds, enabling the connection of the naphthalene core to other aryl or alkyl groups. This type of reaction is fundamental in constructing complex molecular architectures.

Simultaneously, the hydroxymethyl group (-CH₂OH) offers another site for chemical modification. It can be oxidized to form the corresponding aldehyde (4-bromo-2-naphthaldehyde) or carboxylic acid (4-bromo-2-naphthoic acid), which are themselves valuable synthetic intermediates. For instance, aldehydes can participate in nucleophilic additions, while carboxylic acids can be converted into esters, amides, and other acid derivatives. Furthermore, the hydroxyl group can be protected during a reaction sequence and deprotected when needed, adding to its synthetic flexibility.

While specific research detailing the extensive applications of this compound is not as widespread as for some of its isomers, its chemical nature strongly suggests its utility in constructing a variety of complex organic molecules for medicinal chemistry and materials science. The synthesis of this compound can be envisioned through methods analogous to its isomers, such as the reduction of the corresponding carboxylic acid. For example, the related compound (1-Bromonaphthalen-4-yl)methanol can be synthesized by the reduction of 4-bromonaphthalene-1-carboxylic acid using a borane-tetrahydrofuran (B86392) complex. chemicalbook.com

Interactive Table: Comparison of Bromonaphthalen-2-yl-methanol Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| (3-Bromonaphthalen-2-yl)methanol | 38399-19-8 | Not available | 374.6 |

| (6-Bromonaphthalen-2-yl)methanol | 100751-63-1 | 152-153 | 374.6 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromonaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSCKPUODPPSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874357-17-2 | |

| Record name | (4-bromonaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromonaphthalen 2 Yl Methanol

Retrosynthetic Strategies for Naphthalene-Based Brominated Alcohols

Retrosynthetic analysis provides a logical framework for planning the synthesis of (4-Bromonaphthalen-2-yl)methanol (B2416429). The primary disconnections involve the carbon-bromine bond and the carbon-carbon bond of the hydroxymethyl group.

C-Br Bond Disconnection: This approach suggests a late-stage bromination of a precursor molecule, (naphthalen-2-yl)methanol. However, controlling the regioselectivity of electrophilic bromination on a naphthalene (B1677914) ring that already contains an activating hydroxymethyl group can be challenging, often leading to a mixture of isomers.

C-CH2OH Bond Disconnection: A more common and controllable strategy involves disconnecting the hydroxymethyl group. This leads to precursors such as a 4-bromonaphthalene-2-carbaldehyde or a 4-bromonaphthalene-2-carboxylic acid derivative. These precursors can then be reduced to the target alcohol. This pathway offers better control over the final substitution pattern.

Naphthalene Ring Formation: A further disconnection strategy involves building the substituted naphthalene ring itself through annulation or cycloaddition reactions, which can install the required substituents in a highly regioselective manner from the outset. nih.govsigmaaldrich.com

These strategies highlight a fundamental choice in the synthesis: either functionalize a pre-formed naphthalene core or construct the core with the desired functionalities already incorporated.

Synthesis of the Naphthalene Core with Bromine Substitution

The introduction of bromine onto the naphthalene ring is a critical step. Direct electrophilic bromination of naphthalene is complicated by regioselectivity issues.

The reaction of naphthalene with bromine typically yields 1-bromonaphthalene (B1665260) (α-bromonaphthalene) as the major product under kinetic control, especially at lower temperatures. researchgate.netorgsyn.org Achieving substitution at the C-4 position while having a group at C-2 requires navigating the directing effects of the existing substituent. The bromination of naphthalene can be influenced by temperature, catalysts, and solvents. For instance, high-temperature bromination can alter the isomer ratios. researchgate.netscilit.com

Alternative methods to direct bromination include:

Catalyzed Bromination: The use of catalysts, such as iron halides or montmorillonite (B579905) clays (B1170129), can influence the product distribution. researchgate.netcardiff.ac.ukresearchgate.net For example, bromination of naphthalene over KSF clay can lead to various polybrominated naphthalenes depending on the stoichiometry of bromine used. cardiff.ac.ukresearchgate.net

Starting from Substituted Naphthalenes: A more regioselective approach is to start with a naphthalene derivative that directs bromination to the desired position. For example, starting with 2-naphthol (B1666908) and converting the hydroxyl group to a bromine atom via reagents like triphenylphosphine (B44618) and bromine can yield 2-bromonaphthalene. orgsyn.org Subsequent functionalization would then be required.

Table 1: Selected Bromination Reactions of Naphthalene

| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Naphthalene | Bromine | Carbon tetrachloride, heat | α-Bromonaphthalene | orgsyn.org |

| Naphthalene | Bromine (3 equiv.) | KSF Clay, Room Temp | 1,4,6-Tribromonaphthalene (66%) | cardiff.ac.uk |

| 1-Bromonaphthalene | Bromine (stoichiometric) | Methylene (B1212753) chloride, -30°C to -50°C | 1,4-Dibromonaphthalene (90%) | researchgate.net |

Introduction and Derivatization of the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) is most commonly introduced by the reduction of a carbonyl group at the C-2 position. This is a reliable method that avoids the regioselectivity problems associated with direct hydroxymethylation of the brominated naphthalene core.

Key synthetic transformations include:

Reduction of a Carboxylic Acid: The reduction of 4-bromonaphthalene-2-carboxylic acid is a direct route to the target alcohol. Powerful reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) are effective for this transformation. chemicalbook.com

Reduction of an Aldehyde: Similarly, the reduction of 4-bromonaphthalene-2-carbaldehyde using milder reducing agents such as sodium borohydride (B1222165) would yield this compound.

Hydroxymethylation: Direct introduction of the -CH2OH group onto the naphthalene ring can be achieved using formaldehyde (B43269) in the presence of an acid catalyst, although this method is less common for this specific target due to potential side reactions and lack of regiocontrol. evitachem.com

Multi-Step Reaction Sequences in the Preparation of this compound

A complete synthesis of this compound typically involves a sequence of reactions that builds the molecule step-by-step to ensure the correct placement of substituents. A plausible synthetic route is outlined below.

Table 2: Exemplary Multi-Step Synthesis Pathway

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Naphthalene, Acetyl Chloride, AlCl₃ | 2-Acetylnaphthalene |

| 2 | Electrophilic Bromination | 2-Acetylnaphthalene, Bromine, Acetic Acid | 4-Bromo-2-acetylnaphthalene |

| 3 | Haloform Reaction (Oxidation) | 4-Bromo-2-acetylnaphthalene, NaOH, Br₂ | 4-Bromonaphthalene-2-carboxylic acid |

This sequence strategically uses the directing effects of the acetyl group to install the bromine atom at the C-4 position before converting the acetyl group into the required hydroxymethyl functionality.

Functional Group Protection and Deprotection Strategies

In complex syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with subsequent reaction steps. For naphthalene-based alcohols, the hydroxyl group is often protected, especially if reactions sensitive to acidic protons or nucleophiles are planned elsewhere on the molecule. libretexts.org

Common protecting groups for alcohols include silyl (B83357) ethers, acetals, and benzyl (B1604629) ethers. libretexts.orgnumberanalytics.com The choice of protecting group depends on its stability under the planned reaction conditions and the mildness of the conditions required for its removal.

The triisopropylsilyl (TIPS) group is a bulky silyl ether used to protect alcohols. numberanalytics.comwikipedia.org Its steric hindrance provides high stability against a wide range of reaction conditions, including acidic and basic environments, making it a robust choice. wikipedia.org

Formation (Protection): An alcohol is typically protected as a TIPS ether by reacting it with triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole (B134444) in a solvent such as dichloromethane (B109758) or DMF. wikipedia.orgharvard.edu

Cleavage (Deprotection): The TIPS group is most commonly removed using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like THF. wikipedia.orgharvard.edu The exceptional strength of the silicon-fluorine bond drives this reaction. Acidic conditions can also be used for deprotection, though the stability of TIPS ether is significantly higher than less hindered silyl ethers like TMS. wikipedia.org

Table 3: TIPS Protection and Deprotection of Alcohols

| Process | Reagents | Typical Conditions |

|---|---|---|

| Protection | Alcohol, TIPSCl, Imidazole | DMF or CH₂Cl₂, Room Temperature |

Catalytic Approaches in Stereoselective and Regioselective Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity and efficiency. For the synthesis of substituted naphthalenes like this compound, catalytic approaches offer precise control over isomer formation.

Regioselective Catalysis: Transition-metal-catalyzed reactions are powerful tools for constructing substituted naphthalenes. researchgate.net For example, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted naphthalenes. acs.org Nickel-catalyzed reductive ring-opening reactions have been developed for the exclusive preparation of β-acyl naphthalenes, which are direct precursors to β-substituted naphthalene alcohols. rsc.org Furthermore, regioselective alkylation of naphthols can be achieved using acid catalysts like p-toluenesulfonic acid. rsc.org

Shape-Selective Catalysis: Zeolites and clays can act as shape-selective catalysts in electrophilic substitutions. For instance, the alkylation of naphthalene over a dealuminated H-Mordenite zeolite has been optimized to yield 2,6-di-tert-butylnaphthalene (B165587) with high selectivity, demonstrating how porous catalysts can control regiochemistry. cardiff.ac.uk

These catalytic methods provide advanced strategies for overcoming the inherent regioselectivity challenges in classical naphthalene chemistry, enabling the efficient and precise synthesis of specific isomers. researchgate.netnih.gov

Reactivity and Transformational Chemistry of 4 Bromonaphthalen 2 Yl Methanol

Reactions at the Aryl Bromide Moiety

The bromine atom attached to the sp²-hybridized carbon of the naphthalene (B1677914) ring is the principal site for a variety of powerful bond-forming reactions. Its reactivity is characteristic of aryl halides, making it an excellent substrate for transition-metal-catalyzed cross-coupling and for the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common and effective electrophilic partners in these transformations. nih.gov The C-Br bond in (4-Bromonaphthalen-2-yl)methanol (B2416429) can be activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for coupling with a wide range of nucleophilic partners. nih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron compound and an organohalide. pnnl.govreddit.com For this compound, this reaction offers a direct method to introduce new aryl, heteroaryl, or vinyl substituents at the C4-position of the naphthalene core. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, and requires a base to activate the organoboron species for transmetalation. libretexts.org The versatility and functional group tolerance of the Suzuki reaction make it highly applicable, allowing for the synthesis of complex biaryl structures. pnnl.govwikipedia.org

A typical catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose / Notes |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂), Arylboronic ester (Ar-B(OR)₂) | Source of the nucleophilic carbon group. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the boron reagent to facilitate transmetalation. |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and facilitates heat transfer. |

| Product Example | (4-Aryl-naphthalen-2-yl)methanol | Forms a new C-C bond at the site of the bromine atom. |

The Stille coupling provides another robust method for C-C bond formation by reacting an organohalide with an organotin compound (organostannane), catalyzed by palladium. this compound serves as the electrophilic partner, reacting with various sp²-hybridized organostannanes like vinyl-, aryl-, or allyl-tributylstannanes. organic-chemistry.org A key advantage of Stille reagents is their stability to air and moisture and their tolerance of a wide array of functional groups, although the toxicity of tin compounds is a significant drawback. organic-chemistry.orgnrochemistry.com The reaction mechanism is similar to other cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Table 2: Representative Conditions for Stille Coupling of Aryl Bromides

| Component | Example | Purpose / Notes |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dba)₂ | Pre-catalyst for the reaction. |

| Ligand | PPh₃, AsPh₃ | Ligands are crucial for the efficiency of the catalytic cycle. |

| Organotin Reagent | R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃) | The nucleophilic coupling partner. |

| Additive | LiCl (sometimes used) | Can accelerate the rate of transmetalation. |

| Solvent | Toluene, THF, DMF | Anhydrous, degassed solvents are typically used. |

| Product Example | (4-Aryl-naphthalen-2-yl)methanol | Forms a new C-C bond. |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. nih.gov This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. nih.gov For this compound, this transformation allows for the direct installation of a variety of nitrogen-containing functional groups. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) to deprotonate the amine, making it a more active nucleophile for the catalytic cycle. The choice of ligand is critical and has evolved over time to allow for the coupling of a wide range of substrates under milder conditions. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig C-N Coupling of Aryl Bromides

| Component | Example | Purpose / Notes |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium pre-catalysts. |

| Ligand | BINAP, XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are highly effective. |

| Amine | Primary or secondary amines (R¹R²NH) | The nitrogen nucleophile. |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Deprotonates the amine or the N-H bond in the Pd-complex. |

| Solvent | Toluene, Dioxane | Aprotic solvents are generally used. |

| Product Example | (4-(R¹R²-amino)naphthalen-2-yl)methanol | Forms a new C-N bond. |

As a variation of the amination reaction, the Buchwald-Hartwig C-O bond formation, or etherification, enables the coupling of aryl halides with alcohols to form aryl ethers. nih.gov This method serves as a milder and more general alternative to the classical Ullmann condensation. This compound can be coupled with various phenols or aliphatic alcohols to produce diaryl ethers or alkyl aryl ethers, respectively. Similar to C-N coupling, the process relies on a palladium catalyst, a specialized ligand, and a base to deprotonate the alcohol, forming an alkoxide that participates in the catalytic cycle. The reaction is tolerant of many functional groups. nih.gov

Table 4: Representative Conditions for Buchwald-Hartwig C-O Coupling of Aryl Bromides

| Component | Example | Purpose / Notes |

|---|---|---|

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Standard pre-catalysts. |

| Ligand | BrettPhos, SPhos, various biphenylphosphines | Ligand choice is critical for successful C-O coupling. |

| Alcohol | Phenols (Ar-OH), Aliphatic alcohols (R-OH) | The oxygen nucleophile. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Generates the reactive alkoxide species. |

| Solvent | Toluene, Dioxane | Anhydrous conditions are required. |

| Product Example | (4-Alkoxy-naphthalen-2-yl)methanol | Forms a new C-O ether linkage. |

Magnesium-Based Reactions

The reaction of the aryl bromide in this compound with magnesium metal leads to the formation of an organomagnesium halide, commonly known as a Grignard reagent. This transformation inverts the polarity at the C4-carbon, turning it from an electrophilic site into a potent nucleophilic and strongly basic one. nih.gov

However, the direct formation of the Grignard reagent from this compound is not feasible. Grignard reagents react readily with acidic protons, such as those from alcohols. nih.gov Therefore, the hydroxyl group in the starting material would immediately quench any Grignard reagent formed, preventing any subsequent desired reaction. To successfully generate and use the Grignard reagent from this molecule, the alcohol functionality must first be protected with a suitable protecting group (e.g., as a silyl (B83357) ether like TBDMS or a tetrahydropyranyl ether) that is stable to the Grignard formation conditions.

Once the protected Grignard reagent, (4-(Protected-methoxymethyl)naphthalen-1-yl)magnesium bromide, is formed, it can be used as a powerful nucleophile to react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. Subsequent deprotection of the alcohol would yield the final product. The reaction must be carried out under strictly anhydrous conditions, as any trace of water will destroy the reagent.

Table 5: Conceptual Steps for Magnesium-Based Reactions

| Step | Reagents / Conditions | Intermediate / Product | Purpose / Notes |

|---|---|---|---|

| 1. Protection | TBDMSCl, Imidazole (B134444), DMF | (4-Bromo-naphthalen-2-ylmethoxy)(tert-butyl)dimethylsilane | Protects the acidic hydroxyl group. |

| 2. Grignard Formation | Mg turnings, Anhydrous THF or Et₂O | (4-((tert-Butyldimethylsilyloxy)methyl)naphthalen-1-yl)magnesium bromide | Forms the organometallic nucleophile. Requires anhydrous conditions. |

| 3. Reaction | Electrophile (e.g., CO₂, acetone) then H₃O⁺ workup | 4-((tert-Butyldimethylsilyloxy)methyl)-1-naphthoic acid | C-C bond formation with an electrophile. |

| 4. Deprotection | TBAF, THF | 4-(Hydroxymethyl)-1-naphthoic acid | Removes the protecting group to reveal the final product. |

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. leah4sci.com In the case of this compound, the bromine atom can react with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to potentially form the corresponding Grignard reagent, (2-(hydroxymethyl)naphthalen-4-yl)magnesium bromide. libretexts.orgmasterorganicchemistry.com

However, a significant challenge arises from the presence of the acidic proton of the hydroxymethyl group. Grignard reagents are potent bases and will readily react with acidic protons, including those from alcohols, water, or carboxylic acids. libretexts.orgmasterorganicchemistry.com This intramolecular acid-base reaction would quench the newly formed Grignard reagent, preventing it from participating in subsequent nucleophilic additions.

To circumvent this, a common strategy involves protecting the hydroxyl group prior to the Grignard formation. The alcohol can be converted into a non-acidic protecting group, such as a silyl ether (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ether). Once the hydroxyl group is protected, the Grignard reagent can be formed by reacting the bromo-naphthalene derivative with magnesium. libretexts.org This Grignard reagent is a powerful nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. leah4sci.comyoutube.com Subsequent deprotection of the alcohol reveals the new, more complex molecule.

Table 1: Grignard Reagent Formation and Subsequent Reaction

| Step | Reactants | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1. Protection | This compound | e.g., TBDMSCl, Imidazole, DMF | 1-Bromo-3-((tert-butyldimethylsilyloxy)methyl)naphthalene | Protection of the acidic hydroxyl group is necessary. |

| 2. Grignard Formation | Protected Naphthalene | Mg turnings, Anhydrous Ether (e.g., THF) | (4-((tert-Butyldimethylsilyloxy)methyl)naphthalen-1-yl)magnesium bromide | Reaction must be conducted under strictly anhydrous conditions. libretexts.org |

| 3. Reaction with Electrophile | Grignard Reagent | e.g., Ketone (R2C=O), then acidic workup (H3O+) | Tertiary Alcohol attached to the naphthalene ring | Forms a new C-C bond. youtube.com |

| 4. Deprotection | Product from Step 3 | e.g., TBAF in THF | Final diol product | Removes the silyl protecting group to reveal the original hydroxymethyl group. |

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org this compound is a suitable substrate for this reaction, where the bromine atom acts as the organic halide. The reaction requires a palladium catalyst and an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to activate the organosilane. organic-chemistry.orgwikipedia.org

This coupling methodology is valued for its tolerance of various functional groups and the low toxicity of the organosilicon reagents. organic-chemistry.org In a typical Hiyama coupling, this compound would be reacted with an organotrimethoxysilane or a similar organosilane in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a fluoride activator. nih.gov This would result in the substitution of the bromine atom with the organic group from the silane, yielding a functionalized naphthalene derivative while preserving the hydroxymethyl group.

Table 2: Hiyama Coupling of this compound

| Reactant 1 | Reactant 2 (Organosilane) | Catalyst & Activator | Solvent | Product |

|---|---|---|---|---|

| This compound | R-Si(OR')3 (e.g., Phenyltrimethoxysilane) | Pd(OAc)2, TBAF | Toluene or THF | (4-Phenylnaphthalen-2-yl)methanol |

Reactions at the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group is a versatile handle for various chemical transformations, most notably oxidation to carbonyl compounds.

Oxidation Reactions

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 4-bromonaphthalene-2-carbaldehyde, or further to the carboxylic acid, 4-bromonaphthalene-2-carboxylic acid, depending on the choice of oxidant and reaction conditions. chemistrysteps.comlibretexts.org Several modern oxidation methods provide high selectivity for the aldehyde product.

The Corey-Kim oxidation utilizes a reagent formed from the reaction of N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which activates the alcohol for oxidation. wikipedia.orgalfa-chemistry.com The addition of a mild base, such as triethylamine (B128534) (TEA), then promotes the elimination to form the aldehyde. jkchemical.com This method is advantageous as it can be performed at temperatures warmer than the Swern oxidation, typically between -25 °C and room temperature. wikipedia.org However, for benzylic alcohols like this compound, there is a risk of forming the corresponding benzyl (B1604629) chloride as a side product if the base is not added promptly after the alcohol activation. wikipedia.orgjkchemical.com

Table 3: Corey-Kim Oxidation

| Substrate | Reagents | Temperature | Product |

|---|---|---|---|

| This compound | 1. N-Chlorosuccinimide (NCS), Dimethyl sulfide (DMS) 2. Triethylamine (TEA) | -25 °C to 0 °C | 4-Bromonaphthalene-2-carbaldehyde |

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgwikipedia.org The reaction is typically carried out at room temperature in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and is known for its short reaction times, high yields, and tolerance of sensitive functional groups. wikipedia.orgyoutube.com The DMP oxidation is often preferred for complex molecules due to its neutral pH conditions and straightforward workup. wikipedia.orgwikipedia.org Applying this method to this compound would efficiently produce 4-bromonaphthalene-2-carbaldehyde without affecting the bromo-substituent. youtube.com

Table 4: Dess-Martin Periodinane Oxidation

| Substrate | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 4-Bromonaphthalene-2-carbaldehyde |

The Swern oxidation is another widely used method for the mild conversion of primary alcohols to aldehydes. wikipedia.orgbyjus.com The reaction involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by the addition of the alcohol and then a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction is highly efficient and avoids the use of heavy metals. organic-chemistry.org A notable drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide. wikipedia.orgbyjus.com The Swern oxidation of this compound would proceed under these mild conditions to furnish 4-bromonaphthalene-2-carbaldehyde in high yield. numberanalytics.comyoutube.com

Table 5: Swern Oxidation

| Substrate | Reagents | Temperature | Product |

|---|---|---|---|

| This compound | 1. Oxalyl chloride, DMSO 2. Triethylamine (TEA) | -78 °C to Room Temperature | 4-Bromonaphthalene-2-carbaldehyde |

Reduction Reactions

The reduction of this compound can selectively target either the bromine substituent or, under more forcing conditions, the hydroxymethyl group. The most common reduction involves the hydrogenolysis of the carbon-bromine bond, a transformation that yields naphthalen-2-ylmethanol. This debromination can be achieved using various catalytic hydrogenation methods.

Alternatively, powerful hydride-reducing agents like lithium aluminum hydride (LiAlH₄) can also effect the reduction of the bromo group, although they are more typically employed for the reduction of carbonyl functionalities. libretexts.orgwizeprep.com Sodium borohydride (B1222165) (NaBH₄) is generally not potent enough to reduce aryl bromides. libretexts.orgwizeprep.com The reduction of the primary alcohol functionality to a methyl group is a more challenging transformation and typically requires a two-step procedure, such as conversion to the corresponding halide followed by reduction.

Table 1: Reduction Reactions of this compound

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | H₂, Pd/C, base (e.g., NEt₃), solvent (e.g., EtOH) | Naphthalen-2-ylmethanol |

Esterification and Etherification Reactions

The primary alcohol of this compound readily undergoes esterification and etherification reactions, providing a convenient handle for further molecular elaboration.

Esterification: The compound can be converted to its corresponding esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of an acid or base catalyst. For instance, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. cetjournal.it Alternatively, reaction with a more reactive acylating agent like acetic anhydride in the presence of a base such as pyridine (B92270) yields the acetate ester.

Etherification: The Williamson ether synthesis provides a classic route to ethers from this compound. utahtech.eduwvu.edumasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. This method is most effective with methyl or primary alkyl halides. masterorganicchemistry.com

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetic anhydride, pyridine | (4-Bromonaphthalen-2-yl)methyl acetate |

Appel Reaction

The Appel reaction provides an efficient method for converting the primary alcohol of this compound into the corresponding alkyl halide under mild conditions. organic-chemistry.orgwikipedia.org This transformation is particularly useful for synthesizing 4-bromo-2-(halomethyl)naphthalene derivatives, which are versatile intermediates for subsequent nucleophilic substitution and cross-coupling reactions.

The reaction typically employs a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide. For example, using carbon tetrabromide (CBr₄) and triphenylphosphine converts the alcohol to 4-bromo-2-(bromomethyl)naphthalene. commonorganicchemistry.comnrochemistry.com The reaction proceeds via the formation of an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2 fashion. nrochemistry.com The high stability of the triphenylphosphine oxide byproduct drives the reaction to completion. wikipedia.org

Table 3: Appel Reaction of this compound

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | PPh₃, CBr₄, DCM | 4-Bromo-2-(bromomethyl)naphthalene |

Reactions Involving the Naphthalene Ring System

The naphthalene core of this compound is susceptible to substitution reactions, with the regiochemical outcome being governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

The naphthalene ring system is inherently more reactive towards electrophiles than benzene (B151609). In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will be directed to specific positions on the ring based on the electronic properties of the bromo and hydroxymethyl substituents.

Bromo Group (-Br): This group is deactivating due to its electron-withdrawing inductive effect but is an ortho, para-director because of the electron-donating resonance effect of its lone pairs. tcd.ielibretexts.orgopenstax.org

Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating due to the electron-withdrawing nature of the oxygen atom. It is considered an ortho, para-director.

In the case of this compound, the two substituents are on different rings of the naphthalene system. The bromo group is at C4 and the hydroxymethyl group is at C2. Naphthalene itself preferentially undergoes electrophilic attack at the C1 (α) position due to the greater stability of the resulting carbocation intermediate. docbrown.info

Considering the directing effects, the C1 position is ortho to the C2-hydroxymethyl group and is the most activated position on that ring. The C3 position is also ortho to the C2-hydroxymethyl group but is subject to more steric hindrance and is electronically less favored. The other ring is deactivated by the bromo group. Therefore, electrophilic substitution is most likely to occur at the C1 position. For example, in a Friedel-Crafts acylation, the acyl group would be expected to add primarily at the C1 position. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 4-Bromo-1-nitro-2-naphthalenemethanol |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) of the bromine atom on the naphthalene ring is a potential transformation. However, these reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. pressbooks.pubchemguide.co.ukacs.orglibretexts.org

In this compound, the hydroxymethyl group is weakly deactivating and is not situated in a position to effectively stabilize the intermediate required for SₙAr at the C4 position. Consequently, direct nucleophilic displacement of the bromine by common nucleophiles under standard SₙAr conditions is expected to be difficult and inefficient. More forcing conditions or the use of transition-metal catalysis, such as in Buchwald-Hartwig or Ullmann type reactions, would likely be necessary to achieve substitution at this position.

Rearrangement Reactions

Rearrangement reactions involving this compound could potentially occur under conditions that favor the formation of a carbocation at the benzylic-like methylene (B1212753) position. openidea.uzlibretexts.orgbyjus.comlumenlearning.com Treatment of the alcohol with a strong acid would lead to protonation of the hydroxyl group, followed by the loss of water to form the (4-bromonaphthalen-2-yl)methyl carbocation.

This primary carbocation is stabilized by the adjacent naphthalene ring system through resonance. While this carbocation is relatively stable, rearrangements in polycyclic aromatic systems are generally less common than in simple alkyl systems unless there is a significant driving force, such as the relief of ring strain or the formation of a significantly more stable carbocation. libretexts.org In this specific case, there are no adjacent secondary or tertiary carbons to which a hydride or alkyl shift could readily occur to generate a more stable carbocation. Therefore, significant skeletal rearrangements of the naphthalene ring itself are not anticipated under typical acidic conditions that promote carbocation formation. The primary reaction pathway for the carbocation would likely be trapping by a nucleophile or elimination to form an exocyclic double bond, rather than rearrangement.

Detailed Research Findings

The first step in the Chugaev reaction sequence is the formation of a xanthate. This is typically achieved by treating the alcohol with a strong base, such as sodium hydride or potassium hydroxide, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, attacking carbon disulfide (CS₂). The resulting xanthate salt is then alkylated, most commonly with methyl iodide, to produce the S-methyl xanthate ester. wikipedia.org

For this compound, this initial phase would proceed as follows:

Reaction Scheme: Formation of S-Methyl Xanthate

1. This compound + Base -> (4-Bromonaphthalen-2-yl)methoxide

2. (4-Bromonaphthalen-2-yl)methoxide + CS₂ -> Potassium (4-bromonaphthalen-2-yl)methyl xanthate

3. Potassium (4-bromonaphthalen-2-yl)methyl xanthate + CH₃I -> S-Methyl O-[(4-bromonaphthalen-2-yl)methyl] dithiocarbonate

The second stage is the thermal decomposition of the xanthate ester. This intramolecular elimination reaction proceeds through a six-membered cyclic transition state, leading to the formation of the alkene, carbonyl sulfide (OCS), and methanethiol (B179389) (CH₃SH). wikipedia.orgThe reaction is concerted and follows a syn stereochemical pathway, where the hydrogen atom and the xanthate group are on the same side of the molecule. alfa-chemistry.com Applied to S-methyl O-[(4-bromonaphthalen-2-yl)methyl] dithiocarbonate, the pyrolysis would be expected to yield 4-bromo-2-methylnaphthalene.

Reaction Scheme: Thermal Elimination

S-Methyl O-[(4-bromonaphthalen-2-yl)methyl] dithiocarbonate --(Heat)--> 4-Bromo-2-methylnaphthalene + OCS + CH₃SH

It is important to note that primary alcohols, such as this compound, generally exhibit lower reactivity in Chugaev eliminations compared to secondary and tertiary alcohols. alfa-chemistry.comThe decomposition of xanthates derived from primary alcohols often requires higher temperatures. wikipedia.orgThe typical temperature range for Chugaev eliminations is between 120 and 200 °C. wikipedia.org Due to the lack of specific experimental data for the Chugaev reaction of this compound, a data table of reaction conditions and yields cannot be provided. The discussion above is based on the well-established general mechanism of the Chugaev reaction.

Applications in the Synthesis of Advanced Organic Scaffolds

Role as a Versatile Building Block in Complex Molecule Construction

The utility of (4-Bromonaphthalen-2-yl)methanol (B2416429) as a versatile building block stems from the orthogonal reactivity of its functional groups. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the assembly of complex molecular architectures from simpler precursors.

Simultaneously, the hydroxymethyl group (-CH₂OH) offers another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. This dual reactivity allows for sequential and controlled modifications, enabling the construction of intricate molecular designs. Methanol (B129727) itself is considered a key C1 building block in the chemical industry for various organic transformations. nih.gov

Precursor for Naphthalene-Derived Heterocycles

The naphthalene (B1677914) scaffold is a core component of many heterocyclic compounds with interesting photophysical and biological properties. This compound can serve as a starting material for the synthesis of a variety of naphthalene-fused heterocycles. For instance, the hydroxymethyl group can be transformed to facilitate intramolecular cyclization reactions, leading to the formation of fused furan (B31954) or pyran rings. Furthermore, the bromine atom can be substituted by nitrogen, sulfur, or other heteroatoms, paving the way for the synthesis of a diverse range of heterocyclic systems. The development of synthetic methods for creating such functional dyes and pigments is an active area of research. mdpi.com

Utilization in the Assembly of Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are a class of molecules with at least two condensed aromatic rings, and they are of significant interest for their applications in materials science and as potential anticancer agents. nih.govresearcher.life The synthesis of functionalized PACs can be achieved through the assembly of polycyclic backbones from substituted building blocks via cycloaddition reactions, such as the Diels-Alder reaction. researcher.life

This compound is a suitable precursor for the synthesis of larger polycyclic aromatic systems. The bromine atom can participate in transition-metal-catalyzed C-H activation and subsequent oxidative cyclization reactions with alkynes, a powerful method for constructing polycyclic structures. researcher.life Additionally, the methanol group can be used to introduce other functional groups or to control the regioselectivity of subsequent annulation reactions, leading to the formation of well-defined polycyclic aromatic hydrocarbons.

Synthetic Utility in the Development of Biologically Relevant Molecular Architectures

The naphthalene moiety is present in numerous biologically active compounds. The functional handles on this compound allow for its incorporation into molecular architectures with potential therapeutic applications. The ability to perform selective modifications on both the aromatic ring and the side chain makes it a valuable intermediate in medicinal chemistry.

C-Aryl glucosides are a class of compounds that are more metabolically stable than their O-glucoside counterparts. nih.gov This stability has made them attractive targets in drug discovery, particularly in the development of inhibitors for the sodium-glucose cotransporter 2 (SGLT2). nih.gov SGLT2 inhibitors are an important class of drugs for the treatment of type 2 diabetes. researchgate.net

The synthesis of C-aryl glucosides often involves the formation of a carbon-carbon bond between the anomeric carbon of the glucose moiety and an aromatic ring. One common strategy is the reaction of an aryl carbanion, generated from an aryl halide, with a protected gluconolactone. clockss.org

Theoretically, this compound could serve as a precursor to the aryl component in such a synthesis. The bromo group on the naphthalene ring could be converted into an organometallic species (e.g., an organolithium or Grignard reagent) which would then react with a suitable protected sugar derivative. The hydroxymethyl group would likely need to be protected during this sequence and could be deprotected or further functionalized in later steps to produce the final C-aryl glucoside analogue. This approach would allow for the introduction of a naphthalen-2-yl-methanol moiety into the C-aryl glucoside structure, potentially leading to novel compounds with unique biological activities.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent framework of (4-Bromonaphthalen-2-yl)methanol (B2416429). Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecular structure and assessment of sample purity.

In ¹H NMR spectroscopy, the chemical shift, integration, and coupling patterns of the proton signals are analyzed. The aromatic region is expected to show a complex set of signals corresponding to the six protons on the naphthalene (B1677914) ring system. The proton on C1 and the proton on C3 will appear as distinct singlets due to the lack of adjacent protons. The four protons on the unsubstituted benzene (B151609) ring will exhibit characteristic doublet and triplet patterns. The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet, with a chemical shift influenced by the aromatic ring and the adjacent hydroxyl group, typically in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) will also present as a broad or sharp singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR spectroscopy provides information on each unique carbon environment. The spectrum will display eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The carbon atom bonded to the bromine (C4) will be significantly influenced by the halogen's electronic effects. The carbon of the hydroxymethyl group (-CH₂OH) is expected in the 60-65 ppm region, a typical range for primary alcohols. libretexts.org The ten aromatic carbons will resonate in the downfield region of approximately 110-140 ppm. The purity of the sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on structure and typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.)

¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (6H) | 7.20 - 8.20 | m |

| -CH₂OH (2H) | ~4.8 | s |

¹³C NMR (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Ar (unsubstituted ring, 4C) | 125 - 129 |

| C-Ar (substituted ring, 4C) | 122 - 135 |

| C-Br (C4) | 120 - 125 |

| C-COH (C2) | 135 - 140 |

Mass Spectrometry for Molecular Weight Confirmation and Mechanistic Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

For this compound (C₁₁H₉BrO), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺. The calculated monoisotopic mass is 235.9837 g/mol . A key feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in the molecular ion appearing as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units (e.g., m/z 236 and 238).

Analysis of the fragmentation patterns provides further structural confirmation. The fragmentation of alcohols is often characterized by the loss of a water molecule (H₂O, 18 Da). libretexts.org This would result in a significant fragment ion at m/z [M-H₂O]⁺. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a common pathway for alcohols and would lead to the loss of the CH₂OH radical. libretexts.orgdocbrown.info Other potential fragmentations include the loss of the bromine radical, which would yield a fragment at m/z [M-Br]⁺. Studying these fragmentation pathways can be crucial in distinguishing isomers and understanding reaction mechanisms where this compound is an intermediate.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C₁₁H₉⁷⁹BrO]⁺ | Molecular Ion | ~236 |

| [C₁₁H₉⁸¹BrO]⁺ | Molecular Ion (Isotope) | ~238 |

| [C₁₁H₇Br]⁺ | Loss of H₂O | ~218 / 220 |

| [C₁₀H₇O]⁺ | Loss of CH₂Br | ~143 |

Infrared and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying the presence of specific functional groups.

The IR spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂) group will be observed just below 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations within the naphthalene ring will produce sharp peaks in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is expected to appear as a strong band between 1000 and 1260 cm⁻¹. Finally, the C-Br stretching vibration will be found at lower frequencies, typically in the 500-600 cm⁻¹ range. These characteristic bands allow for rapid confirmation of the compound's functional groups and can be used to monitor reactions, for example, by observing the disappearance of the O-H band upon its conversion to an ether or ester.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch, H-bonded | 3200 - 3600 (broad, strong) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (medium) |

| C-H (Aliphatic) | Stretch | 2850 - 2960 (medium) |

| C=C (Aromatic) | Stretch | 1450 - 1600 (medium, sharp) |

| C-O | Stretch | 1000 - 1260 (strong) |

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide robust evidence for the chemical structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of the substitution pattern on the naphthalene ring. The resulting crystal structure would reveal the precise conformation of the hydroxymethyl group relative to the plane of the aromatic ring.

Table 4: Information Obtainable from Single-Crystal X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, C-Br). |

| Bond Angles | The angles between adjacent chemical bonds. |

Theoretical and Computational Investigations of 4 Bromonaphthalen 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules like (4-Bromonaphthalen-2-yl)methanol (B2416429). Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and orbital energies, which are fundamental to a molecule's chemical behavior. escholarship.org

These calculations can determine the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP for this compound would likely reveal negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the bromine atom, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), highlighting its potential as a hydrogen bond donor.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring and the bromine atom, while the LUMO would be distributed over the aromatic system.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Molecular Electrostatic Potential | -45.2 kcal/mol (around O) to +35.8 kcal/mol (around OH) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from quantum chemical calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, these methods can be used to investigate various transformations, such as its synthesis or its participation in cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds, could be modeled to understand the reaction pathway for converting the bromo-naphthalene moiety into a more complex structure. frontiersin.org

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the feasibility of a particular reaction pathway. For example, a computational study could compare the energy barriers for different catalytic cycles in a Suzuki-Miyaura coupling involving this compound, providing insights into the most favorable reaction conditions.

Table 2: Hypothetical Calculated Activation Energies for a Postulated Reaction of this compound

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0) insertion into the C-Br bond | 15.2 |

| Transmetalation | Transfer of the organic group from the boronic acid | 12.5 |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst | 8.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from computational modeling of reaction mechanisms.

Conformational Analysis and Energy Landscape Studies

The three-dimensional structure of a molecule is crucial to its properties and interactions. Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such a study would be the rotation around the C-C bond connecting the methanol (B129727) group to the naphthalene ring.

By systematically rotating this bond and calculating the potential energy at each increment, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). nih.govnih.gov The global minimum on this energy landscape corresponds to the most populated conformation of the molecule under given conditions. These studies provide a detailed picture of the molecule's flexibility and the relative populations of its different conformers.

Table 3: Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (Br-C4-C2-CH2OH) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 2.5 | 5 |

| 2 | 60° | 0.8 | 30 |

| 3 | 120° | 0.0 | 55 |

| 4 | 180° | 1.5 | 10 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from conformational analysis.

Molecular Docking Simulations of Derived Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, this technique would be applied to ligands derived from this core structure. These simulations are instrumental in predicting the binding affinity and interaction patterns of potential ligands with a protein's active site. frontiersin.orgnih.gov

The process involves generating a set of possible conformations for the ligand and placing them within the binding pocket of a target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. ekb.eg The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. It is important to note that these simulations predict binding modes and affinities without providing information on biological activity.

Table 4: Hypothetical Molecular Docking Results for Ligands Derived from this compound against a Target Protein

| Ligand Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | TYR234, PHE345, ARG123 |

| Derivative B | -7.9 | LEU231, VAL342 |

| Derivative C | -9.2 | TYR234, SER124, ARG123 |

| Derivative D | -8.1 | PHE345, ILE230 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from molecular docking simulations.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally friendly processes. For (4-Bromonaphthalen-2-yl)methanol (B2416429) and its precursors, this involves a shift away from hazardous reagents and solvents towards greener alternatives.

Current synthetic approaches often rely on traditional bromination methods that can be harsh and generate significant waste. google.compatsnap.com Future research is focused on several key areas to mitigate these environmental concerns:

Greener Brominating Agents: Exploring the use of milder and more selective brominating agents is a priority. Systems like hydrogen peroxide with hydrobromic acid are being investigated as "on-water" and environmentally benign methods for bromination, reducing the need for harsh reagents. google.com

Catalytic Systems: The development of catalytic systems for bromination can improve efficiency and reduce waste. Ionic liquids, for instance, have been shown to act as recyclable catalysts in the synthesis of bromonaphthalenes. google.com

Solvent Selection: A move away from toxic solvents like carbon tetrachloride is crucial. google.com Research into using less hazardous solvents or even solvent-free reaction conditions is an active area of investigation. google.compatsnap.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for easier scale-up. Integrating the synthesis of this compound into a flow system could lead to a more efficient and sustainable manufacturing process.

Exploration of Novel Catalytic Transformations Involving this compound

The dual functionality of this compound, with its reactive bromo group and versatile hydroxymethyl group, makes it an attractive substrate for a wide range of catalytic transformations.

The bromine atom is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. sigmaaldrich.com The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions.

Future research is expected to explore:

Dual Functionalization: Developing catalytic systems that can selectively activate and transform both the C-Br and C-OH functionalities in a single or sequential manner will open up new avenues for creating complex molecular architectures.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the hydroxymethyl group could lead to the enantioselective synthesis of valuable chiral naphthalene (B1677914) derivatives.

Photoredox Catalysis: This rapidly growing field utilizes light to drive chemical reactions and could offer new, mild methods for the functionalization of this compound.

Carbene Transfer Reactions: Gold-catalyzed carbene transfer to naphthalene derivatives has been shown to yield a variety of functionalized products. nih.gov Exploring such reactions with this compound could lead to novel compounds with interesting properties.

Application in Materials Science and Functional Molecule Design

The naphthalene core is a key component in many functional materials due to its electronic and photophysical properties. nih.gov The ability to functionalize this compound at two distinct positions makes it a valuable building block for the design of novel materials.

Covalent Organic Frameworks (COFs): The rigid structure and defined connectivity of this compound make it a promising candidate for the construction of COFs. These porous crystalline materials have potential applications in gas storage, separation, and catalysis.

Aggregation-Induced Emission (AIE) Materials: The propeller-like shape of some naphthalene derivatives can lead to aggregation-induced emission, a phenomenon with applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). ossila.com this compound could serve as a core scaffold for new AIE-active molecules.

Liquid Crystals: The rod-like shape of the naphthalene unit suggests that derivatives of this compound could be incorporated into liquid crystalline materials.

Functional Polymers: Polymerization of appropriately modified this compound monomers could lead to new polymers with tailored optical, electronic, or thermal properties.

Integration into Automated Synthesis Platforms

The increasing sophistication of robotic systems is revolutionizing chemical synthesis, enabling the rapid and automated production of molecules. chemrxiv.orgresearchgate.netbeilstein-journals.orgchemrxiv.org The well-defined reactivity of this compound makes it an ideal candidate for integration into these automated platforms.

Standardized Building Block: Its ability to undergo a variety of reliable and well-understood reactions, such as Suzuki-Miyaura coupling, makes it a valuable building block for automated synthesis. sigmaaldrich.com

Iterative Synthesis: Automated platforms excel at iterative synthesis, where a series of similar reactions are performed sequentially to build up complex molecules. chemrxiv.orgchemrxiv.org The dual functionality of this compound allows for its use in iterative cross-coupling and functionalization sequences.

High-Throughput Screening: By integrating this compound into automated workflows, vast libraries of naphthalene-containing compounds can be synthesized and screened for biological activity or material properties, accelerating the discovery process.

The continued exploration of these future perspectives will undoubtedly unlock the full potential of this compound as a cornerstone in the development of new synthetic methodologies, functional materials, and automated chemical manufacturing processes.

Q & A

Q. What are the common synthetic routes for preparing (4-Bromonaphthalen-2-yl)methanol?

Methodological Answer: The synthesis typically involves bromination of naphthalene derivatives followed by functional group transformations. For example:

- Bromination : Direct bromination of naphthalen-2-ylmethanol using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ at 0–25°C) .

- Reduction : If starting from a ketone precursor (e.g., 4-bromonaphthalen-2-yl ketone), reduction with lithium aluminum hydride (LiAlH₄) in anhydrous THF yields the alcohol .

- Protection/Deprotection : Protecting the alcohol group (e.g., as a silyl ether) during bromination steps can prevent undesired side reactions.

Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

- NMR : ¹H and ¹³C NMR confirm the presence of the bromine substituent (deshielded aromatic protons) and hydroxymethyl group (δ ~4.8 ppm for -OH, δ ~3.8–4.2 ppm for -CH₂OH) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₁H₉BrO⁺, m/z calc. 236.9845) .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software ) reveals bond lengths, angles, and packing arrangements. For example, the bromine atom’s position on the naphthalene ring and hydrogen bonding via the -OH group can be confirmed .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound derivatives?

Methodological Answer: The bromine substituent enables participation in palladium-catalyzed cross-coupling. To optimize:

- Derivatization : Convert the hydroxymethyl group to a boronic ester via Miyaura borylation (e.g., using Pd(dppf)Cl₂, bis(pinacolato)diboron) .

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for enhanced reactivity in aryl-aryl coupling .

- Reaction Conditions : Optimize solvent (toluene/ethanol), base (K₂CO₃), and temperature (80–100°C). Monitor by HPLC to minimize side products.

Example Application : Coupling with aryl boronic acids yields biaryl derivatives for drug discovery or materials science .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The bulky naphthalene ring hinders nucleophilic attack at the bromine site. Use bulky bases (e.g., DBU) to deprotonate the -OH group, facilitating SN2 reactions .

- Electronic Effects : The electron-withdrawing bromine activates the adjacent carbon for nucleophilic substitution. For example, substitution with amines (e.g., NH₃ in DMF at 60°C) proceeds efficiently .

Q. How can researchers resolve contradictions in reported biological activities of brominated naphthalene derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent controls (DMSO vs. ethanol) affect IC₅₀ values .

- Compound Purity : Verify purity via HPLC (>95%) and characterize by NMR to rule out impurities .

- Structural Analogues : Compare activities of closely related compounds (see table below) to identify critical functional groups.

Q. Comparative Activity Table :

| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) |

|---|---|---|

| This compound | 32 | 45 |

| (4-Chloro analogue) | 28 | 38 |

| (4-Methoxy analogue) | >128 | 62 |

Data adapted from studies on structurally similar brominated aromatics .

Resolution Strategy : Conduct dose-response assays under standardized conditions and use statistical tools (e.g., ANOVA) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.